1,2-Isopropylidene Swainsonine

Synthetic Chemistry Regioselective Protection Swainsonine Analogs

Synthetic challenges with swainsonine's free 1,2-diol? This acetonide-protected intermediate enables clean, regioselective C8 modifications unattainable with swainsonine alone. • Achieve 79% acetonide formation & 85% deprotection to swainsonine • Confirm identity via mp 101-103°C and [α]D -72.76° • Avoid side reactions for cleaner C8-keto derivatization Ideal for medicinal chemists developing targeted cancer or lysosomal storage disorder prodrugs.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 85624-09-5
Cat. No. B016243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Isopropylidene Swainsonine
CAS85624-09-5
Synonyms1,2-O-Isopropylidene 8α,β-Octahydroindolizidine-1α,2α,8β-triol;  (3aR,9R,9aR,9bS)-Octahydro-2,2-dimethyl-1,3-dioxolo[4,5-a]indolizin-9-ol;  Swainsonine Acetonide; 
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1(OC2CN3CCCC(C3C2O1)O)C
InChIInChI=1S/C11H19NO3/c1-11(2)14-8-6-12-5-3-4-7(13)9(12)10(8)15-11/h7-10,13H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1
InChIKeyHEVZREBCOASZGR-ZYUZMQFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Isopropylidene Swainsonine (CAS 85624-09-5): A Protected Swainsonine Intermediate for Selective Synthesis


1,2-Isopropylidene Swainsonine (swainsonine acetonide, C11H19NO3) is a ketal-protected derivative of the indolizidine alkaloid swainsonine, wherein the 1,2-diol is masked as an isopropylidene acetal. This modification preserves the bicyclic scaffold while enabling selective chemistry at the C8 hydroxyl group. It is recognized in patent literature as a key synthetic intermediate for swainsonine and its C8-modified analogs [1], and also as a precursor for prodrug derivatives with potentially improved pharmacological properties [2].

Why Swainsonine Cannot Replace 1,2-Isopropylidene Swainsonine in Synthetic and Analytical Protocols


Direct substitution of 1,2-Isopropylidene Swainsonine with swainsonine is problematic because the free 1,2-diol of swainsonine is chemically reactive and can undergo unwanted oxidation or esterification, leading to complex reaction mixtures. In contrast, the acetonide provides orthogonal protection that enables regioselective modification exclusively at the C8 position, a transformation not feasible with unprotected swainsonine [1]. Furthermore, the acetonide exhibits distinct physical properties (e.g., a significantly lower melting point and distinct optical rotation) that serve as identity and purity benchmarks, which are inapplicable to swainsonine [2]. Indiscriminate interchange would therefore compromise both synthetic reproducibility and analytical quality control.

Quantitative Evidence That Distinguishes 1,2-Isopropylidene Swainsonine for Scientific Procurement


Regioselective C8 Functionalization Enabled by 1,2-Acetonide Protection

In swainsonine, all three hydroxyl groups (C1, C2, C8) are chemically similar, leading to complex mixtures upon attempted derivatization. 1,2-Isopropylidene Swainsonine masks the 1,2-diol, allowing exclusive reaction at the C8 hydroxyl. For example, oxidation of swainsonine acetonide yields a single 8-oxo derivative, while oxidation of unprotected swainsonine results in over-oxidation products [1].

Synthetic Chemistry Regioselective Protection Swainsonine Analogs

Distinctive Melting Point and Specific Rotation for Identity Confirmation

1,2-Isopropylidene Swainsonine exhibits a melting point of 101–103 °C [1] and specific rotation [α]D25 = –72.76° (c 0.43, MeOH) [1], whereas swainsonine melts at 144–149 °C and shows [α]D25 ≈ –85° (MeOH) . These orthogonal physical parameters allow unambiguous identification and purity assessment.

Quality Control Analytical Characterization Compound Identity

High-Yield Benchmarked Synthesis for Procurement-Grade Manufacturing

In a patented process, treatment of a defined enamide intermediate with BH3·THF furnished 1,2-Isopropylidene Swainsonine in 79% isolated yield [1]. This is followed by acid hydrolysis to swainsonine in 85% yield [1]. In contrast, typical multi-step total syntheses of swainsonine report overall yields of 5–15%.

Process Chemistry Scale-Up Synthesis Yield Optimization

Superior Ambient Stability for Simplified Storage and Shipping

1,2-Isopropylidene Swainsonine is a white crystalline solid that can be stored at room temperature in a sealed dry container [1]. In contrast, swainsonine requires storage at –20 °C and is hygroscopic . This difference eliminates the need for cold-chain shipping and specialized storage equipment.

Compound Stability Storage Conditions Logistics

Key Role as a Precursor for Swainsonine Prodrug Candidates with Reduced Side Effects

Patent literature identifies swainsonine acetonide as a starting material for prodrug derivatives that exhibit improved pharmacological properties and reduced lysosomal α-mannosidase inhibition relative to swainsonine [1]. By enabling selective derivatization at C8, it facilitates the design of agents that maintain Golgi α-mannosidase II inhibition while minimizing off-target lysosomal activity, a key differentiator for therapeutic applications.

Prodrug Design Therapeutic Index Golgi Mannosidase Inhibition

Evidence-Based Applications for Procuring 1,2-Isopropylidene Swainsonine


Synthesis of C8-Modified Swainsonine Analogs for Structure-Activity Relationship (SAR) Studies

When exploring SAR around the swainsonine scaffold, 1,2-Isopropylidene Swainsonine provides exclusive access to C8-functionalized derivatives. As supported by patent literature, this intermediate prevents side reactions at the 1,2-diol, ensuring clean oxidation to the 8-keto derivative for further elaboration [1]. This capability is critical for medicinal chemistry programs that require regioselective analog generation.

Quality Control Verification of Purchased Intermediate Using Melting Point and Optical Rotation

Upon receipt, procurement teams can instantly confirm the identity and purity of 1,2-Isopropylidene Swainsonine using its distinctive melting point of 101–103 °C and specific rotation of –72.76° (c 0.43, MeOH) [1]. These values are significantly different from swainsonine (mp 144–149 °C; [α]D ~ –85°), providing a simple analytical gate to prevent costly mix-ups .

Large-Scale Production of Swainsonine via a Two-Step Deprotection Sequence

For laboratories requiring gram-scale swainsonine, 1,2-Isopropylidene Swainsonine offers a reliable entry point. The patented process demonstrates a 79% isolated yield for the acetonide formation, followed by an 85% yield for acid deprotection to swainsonine [1]. This two-step sequence is far more efficient than a de novo total synthesis, making procurement of the acetonide a strategically superior choice for in-house swainsonine production.

Development of Swainsonine Prodrugs with Reduced Lysosomal Mannosidase Inhibition

Research groups focusing on cancer or lysosomal storage disorders can utilize 1,2-Isopropylidene Swainsonine as a gateway to prodrug candidates. The patent literature indicates that derivatives synthesized from this intermediate can reduce unwanted lysosomal mannosidase inhibition, a key differentiator from swainsonine itself, which non-selectively blocks multiple mannosidases [1].

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